N-Desethyl Acetildenafil-d8 Dihydrochloride
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Overview
Description
N-Desethyl Acetildenafil-d8 Dihydrochloride is a labeled pyrazolopyrimidinone derivative. It is primarily used in scientific research as a cGMP phosphodiesterase inhibitor . This compound is a stable isotope-labeled version of N-Desethyl Acetildenafil, which is an impurity of Acetildenafil.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl Acetildenafil-d8 Dihydrochloride involves the deuteration of N-Desethyl Acetildenafil. . The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound is carried out under strict process parameter control to ensure product quality. The production process involves flexible batch sizes to meet the needs of global customers and is often customized for special structural needs.
Chemical Reactions Analysis
Types of Reactions
N-Desethyl Acetildenafil-d8 Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce N-oxide derivatives, while reduction reactions may yield deuterated analogs.
Scientific Research Applications
N-Desethyl Acetildenafil-d8 Dihydrochloride is widely used in scientific research, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: It is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in clinical diagnostics and imaging.
Industry: It is used in the production of stable isotope-labeled compounds for various applications.
Mechanism of Action
N-Desethyl Acetildenafil-d8 Dihydrochloride exerts its effects by inhibiting cGMP phosphodiesterase, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in cGMP levels, which in turn causes relaxation of smooth muscle cells and vasodilation . The molecular targets involved in this mechanism include the cGMP phosphodiesterase enzyme and the cGMP signaling pathway .
Comparison with Similar Compounds
Similar Compounds
N-Desethyl Acetildenafil: The non-deuterated version of the compound.
Acetildenafil: The parent compound from which N-Desethyl Acetildenafil is derived.
Uniqueness
Properties
IUPAC Name |
5-[2-ethoxy-5-[2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-4-6-17-20-21(28(3)27-17)23(31)26-22(25-20)16-13-15(7-8-19(16)32-5-2)18(30)14-29-11-9-24-10-12-29/h7-8,13,24H,4-6,9-12,14H2,1-3H3,(H,25,26,31)/i9D2,10D2,11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOQBTNHLQVMQF-PMCMNDOISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCNCC4)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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